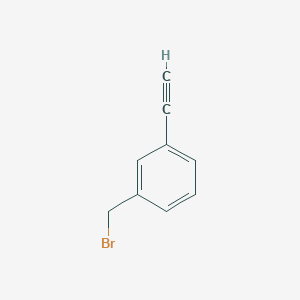

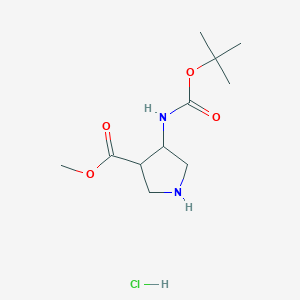

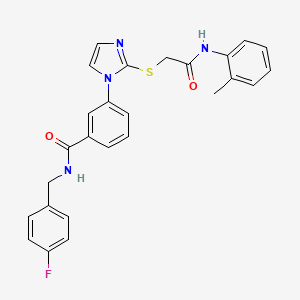

![molecular formula C25H22N2O4S2 B2443990 3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide CAS No. 1207024-67-6](/img/structure/B2443990.png)

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS1477 and has been synthesized using different methods.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has explored the synthesis of thiophene derivatives and their applications in chemical reactions. For example, the direct regiospecific arylation of thiophenes bearing SO2R substituents at C3 has been studied, showcasing the ability to couple these with a variety of aryl/heteroaryl bromides, resulting in 5-arylated thiophene derivatives. This highlights the compound's role in facilitating complex chemical syntheses (C. Bheeter, J. K. Bera, H. Doucet, 2013). Additionally, the Gewald reaction under aqueous conditions has been utilized for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, indicating a green approach to synthesizing thiophene-based compounds (M. S. Abaee, Somaye Cheraghi, 2013).

Material Science Applications

The compound's derivatives have been investigated for their potential in material science, particularly in the development of new polymeric materials. Research into ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages has shown that these materials possess excellent solubility, thermal stability, and low refractive indexes, making them suitable for advanced material applications (A. Shockravi, E. Abouzari‐Lotf, A. Javadi, Fariborz Atabaki, 2009).

Biological and Medicinal Chemistry Research

The synthesis and evaluation of thiophene-based compounds for their anti-inflammatory and antimicrobial activities have been a significant area of research. For instance, compounds designed around thiophene scaffolds have shown marked anti-inflammatory activity in preclinical models, highlighting their potential as novel anti-inflammatory agents (Cong Ri-gang, 2007). Furthermore, the development of sulfonamide-derived compounds and their metal complexes for antibacterial and antifungal applications reflects the versatility of thiophene-based molecules in addressing diverse biological targets (Z. Chohan, H. Shad, 2011).

properties

IUPAC Name |

3-[methyl-(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-18-7-6-8-20(17-18)27(2)33(29,30)23-15-16-32-24(23)25(28)26-19-11-13-22(14-12-19)31-21-9-4-3-5-10-21/h3-17H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKWKRGJJHBQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)

![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)

![4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2443912.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)

![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)